![molecular formula C14H19FN2O4 B3043665 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide CAS No. 898404-67-6](/img/structure/B3043665.png)
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide
Overview
Description
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide, also known as Boc-ONH-PhF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of N-hydroxypropanamide, which is a known inhibitor of histone deacetylases (HDACs).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Fluorinated Amino Acids: Compounds similar to 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide have been utilized in the synthesis of fluorinated amino acids. These are valuable for studying peptide bond isomerization and as building blocks in medicinal chemistry due to their unique structural properties (Demange, Cluzeau, Ménez, & Dugave, 2001).
- Structural Characterization: Such compounds often undergo extensive characterization through techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. This detailed analysis aids in understanding their molecular structure and potential applications in chemistry and biology (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Applications in Medicinal Chemistry
- Drug Discovery and Development: Derivatives of this compound have been identified as potent inhibitors in drug discovery, particularly in kinase inhibition, which is critical in cancer research (Schroeder et al., 2009).
- Synthesis of Fluorinated Heterocyclic Amino Acids: These compounds are also used in synthesizing new cyclic fluorinated beta-amino acids, which have high potential as building blocks in medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Peptide Synthesis and Modification
- Incorporation in Peptides: The fluorine-containing amino acid derivatives of this compound can be incorporated into peptides. This modification is crucial for creating peptides with rigid skeletons, useful for obtaining reliable structural data (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).
- Protein Chemistry: These compounds have applications in the chemical synthesis of complex glycoproteins, which is a significant area in protein chemistry (Yamamoto, Tanabe, Okamoto, Dawson, & Kajihara, 2008).
properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKUOJOIHMASFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120291 | |
Record name | Carbamic acid, N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide | |
CAS RN |
898404-67-6 | |
Record name | Carbamic acid, N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898404-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.